molecular formula C20H21N3O3S B5313348 N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5313348
M. Wt: 383.5 g/mol
InChI Key: QFPFBWYETYPMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as ML277, is a small molecule that has been identified as a selective activator of the K2P potassium channel TASK-3. This channel is involved in regulating the resting membrane potential of cells and has been implicated in a variety of physiological processes, including the control of heart rate, blood pressure, and neuronal excitability.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide involves the binding of the molecule to the extracellular domain of the TASK-3 channel, leading to a conformational change that activates the channel. This activation leads to the influx of potassium ions into the cell, resulting in hyperpolarization and a decrease in cellular excitability. N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to be highly selective for TASK-3 channels, with little or no effect on other potassium channels.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type being studied. In neurons, N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to decrease excitability and increase the threshold for action potential firing. In cardiomyocytes, N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to decrease heart rate and contractility. In smooth muscle cells, N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to decrease contractile force and induce relaxation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its selectivity for the TASK-3 channel, which allows for the specific study of this channel and its physiological role. N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to be stable and easy to use in a variety of experimental conditions. However, one limitation of N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effect. Additionally, the effects of N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide may be influenced by the presence of other ion channels or receptors in the cell membrane.

Future Directions

There are several future directions for research involving N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the study of the physiological role of TASK-3 channels in different tissues and their potential as therapeutic targets for various diseases. Another area of interest is the development of more potent and selective activators of TASK-3 channels, which could have important implications for the treatment of cardiovascular and neurological disorders. Finally, the use of N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide in combination with other pharmacological agents or genetic manipulations may provide new insights into the complex interactions between ion channels and other signaling pathways in cells.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2-cyanophenylboronic acid with 4-methylbenzenesulfonyl chloride in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to yield the final product. The synthesis of N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been used in a variety of scientific research applications, including the study of the physiological role of TASK-3 channels in different tissues and the development of novel pharmacological agents targeting this channel. N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to selectively activate TASK-3 channels, leading to hyperpolarization of cells and a decrease in their excitability. This effect has been observed in a variety of cell types, including neurons, cardiomyocytes, and smooth muscle cells.

properties

IUPAC Name

N-(2-cyanophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-15-6-8-18(9-7-15)27(25,26)23-12-10-16(11-13-23)20(24)22-19-5-3-2-4-17(19)14-21/h2-9,16H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPFBWYETYPMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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